Irsenontrine Maleate is a highly potent, orally bioavailable, and selective phosphodiesterase 9 (PDE9) inhibitor engineered for advanced neurological and pharmacokinetic research. By selectively preventing the degradation of cyclic guanosine monophosphate (cGMP), it acts as a critical modulator of synaptic plasticity and glutamatergic signaling [1]. For scientific procurement, the maleate salt form (CAS 1630083-70-3) is specifically prioritized over the free base due to its optimized solubility in standard laboratory solvents (e.g., DMSO up to 12.5 mg/mL) and extended shelf-life stability. Its well-documented pharmacokinetic profile, supported by validated LC-MS/MS extraction protocols across multiple biological matrices, makes it a benchmark compound for high-throughput in vivo modeling and combination therapy screening [2].
Substituting Irsenontrine Maleate with broad-spectrum PDE inhibitors or older-generation PDE9 compounds (such as BAY 73-6691 or BI 409306) introduces critical risks to assay reproducibility and data integrity. Non-selective PDE inhibitors frequently trigger off-target degradation of cyclic adenosine monophosphate (cAMP) or cross-react with vascular PDE5, confounding neuro-specific cGMP readouts with systemic cardiovascular noise [1]. Furthermore, utilizing the uncharacterized free base of Irsenontrine instead of the standardized maleate salt compromises stock solution stability, leading to precipitation during freeze-thaw cycles and erratic dosing in vivo. Procurement of the exact maleate salt ensures >1800-fold target selectivity, reliable dissolution kinetics, and seamless integration into established multiplexed LC-MS/MS workflows without the need for de novo assay validation .
Irsenontrine Maleate demonstrates an extraordinary >1800-fold selectivity for PDE9 over other phosphodiesterase families [1]. When compared to broad-spectrum PDE inhibitors or earlier generation PDE9 inhibitors, this high selectivity ensures that intracellular cGMP elevation and subsequent GluA1 phosphorylation are not confounded by off-target PDE1 or PDE5 activity.
| Evidence Dimension | Enzyme Selectivity (PDE9 vs. other PDEs) |
| Target Compound Data | >1800-fold selectivity for PDE9 |
| Comparator Or Baseline | Broad-spectrum PDE inhibitors (variable off-target PDE1/5 activity) |
| Quantified Difference | Eliminates off-target PDE1/PDE5 cross-reactivity |
| Conditions | In vitro enzymatic affinity assays and primary cortical neuron cultures |
Ensures that observed synaptic plasticity and GluA1 phosphorylation are exclusively driven by PDE9 inhibition, preventing costly false positives in neurological screening.
Unlike unoptimized experimental compounds that require extensive de novo assay development, Irsenontrine Maleate is supported by validated LC-MS/MS protocols. It can be quantified down to a lower limit of quantification (LLOQ) of 2 ng/mL across plasma, urine, and cerebrospinal fluid (CSF) with a rapid 4-minute run time using straightforward protein precipitation [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) and Run Time |
| Target Compound Data | 2 ng/mL LLOQ with a 4-minute run time |
| Comparator Or Baseline | Unoptimized experimental PDE9 inhibitors requiring de novo assay development |
| Quantified Difference | Rapid, standardized extraction across three distinct biological matrices |
| Conditions | Multiple reaction monitoring (MRM) LC-MS/MS in human/mammalian matrices |
Dramatically reduces analytical bottlenecking and assay development costs for laboratories conducting large-scale in vivo pharmacokinetic studies.
In rat models of memory impairment, co-administration of Irsenontrine Maleate with Donepezil at sub-efficacious doses significantly improved novel object discrimination and increased hippocampal acetylcholine (ACh) levels compared to Donepezil monotherapy [1]. This highlights its superior compatibility as a synergistic agent in multi-target formulations.
| Evidence Dimension | Hippocampal Acetylcholine (ACh) Levels and Cognitive Discrimination |
| Target Compound Data | Significant enhancement of ACh levels and novel object discrimination at sub-efficacious doses |
| Comparator Or Baseline | Donepezil monotherapy at equivalent sub-efficacious dosing |
| Quantified Difference | Produces a synergistic neurochemical response unattainable by monotherapy alone |
| Conditions | In vivo rat models of natural forgetting and scopolamine-induced memory impairment |
Validates the compound as an ideal, procurement-ready precursor for researchers developing multi-target or combination therapies for neurodegenerative diseases.
The maleate salt form of Irsenontrine provides critical handling advantages over the free base. It achieves reliable solubility in DMSO (up to 12.5 mg/mL with warming) and maintains structural integrity in stock solutions for up to 6 months when stored at -80°C . This prevents the precipitation and degradation issues commonly associated with uncharacterized salt forms during repeated freeze-thaw cycles.
| Evidence Dimension | Stock Solution Stability and Solubility |
| Target Compound Data | Stable for 6 months at -80°C; soluble in DMSO at 12.5 mg/mL |
| Comparator Or Baseline | Irsenontrine free base or non-standardized salt forms |
| Quantified Difference | Prevents freeze-thaw degradation and ensures consistent batch-to-batch dosing |
| Conditions | Sealed storage, away from moisture and light, standard laboratory preparation |
Guarantees reproducible dosing concentrations across multi-month longitudinal studies, protecting the financial investment of large-scale animal cohorts.
Irsenontrine Maleate is the optimal choice for laboratories conducting extensive CSF-to-plasma barrier penetration studies. Buyers can leverage its validated 4-minute LC-MS/MS extraction protocols, which reliably quantify the compound down to 2 ng/mL, eliminating the need for costly de novo bioanalytical assay development [1].
Due to its proven synergistic efficacy, this compound is highly recommended for researchers co-formulating novel treatments with acetylcholinesterase inhibitors (e.g., Donepezil). It reliably enhances hippocampal cholinergic function at sub-efficacious doses, providing a robust baseline for multi-target drug discovery [2].
For in vitro studies utilizing primary neuron cultures, Irsenontrine Maleate is the preferred procurement selection over generic PDE inhibitors. Its >1800-fold selectivity ensures that researchers can isolate GluA1 phosphorylation pathways without the confounding variable of PDE5-related vascular artifacts [3].